

Physical and chemical properties of 2-Chloro-5-fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

Cat. No.: B1597862

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An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitroaniline

Introduction: A Versatile Halogenated Nitroaromatic Building Block

2-Chloro-5-fluoro-4-nitroaniline, identified by its CAS Number 517920-71-7, is a substituted aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.^{[1][2]} Its unique substitution pattern—featuring chloro, fluoro, nitro, and amino functional groups—provides multiple reaction sites, making it a valuable building block for researchers in medicinal chemistry and materials science. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups on the benzene ring creates a nuanced electronic profile that can be strategically exploited in multi-step syntheses.

This guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-5-fluoro-4-nitroaniline**, offering field-proven insights into its handling, analysis, and synthetic utility for professionals in drug development and chemical research.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific work. The structural and identifying information for **2-Chloro-5-fluoro-4-nitroaniline** is summarized below.

Identifier	Value	Source
IUPAC Name	2-chloro-5-fluoro-4-nitroaniline	[1]
CAS Number	517920-71-7	[1] [2] [3]
Molecular Formula	C ₆ H ₄ ClF ₁ N ₂ O ₂	[1] [2]
Synonyms	2-chloro-5-fluoro-4-nitro-aniline, 2-Chloro-5-fluoro-4-nitrobenzenamine	[1]

The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of **2-Chloro-5-fluoro-4-nitroaniline**.

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. Properties like solubility and lipophilicity (LogP) directly influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Property	Value	Significance in Drug Development
Molecular Weight	190.56 g/mol [1] [2]	Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.
Physical Form	Solid [3]	Affects handling, formulation, and dissolution characteristics.
Boiling Point	128-131 °C [3]	Indicates volatility. Note: This value may be at reduced pressure and seems low for this class of compound.
XLogP3	1.8 [1]	A measure of lipophilicity. A value in this range is often favorable for cell membrane permeability.
Topological Polar Surface Area (TPSA)	71.8 Å ² [1]	Predicts drug transport properties. A TPSA < 140 Å ² is generally associated with good cell permeability.
Hydrogen Bond Donors	1 (from -NH ₂) [1]	Key for molecular interactions with biological targets.
Hydrogen Bond Acceptors	4 (from -F, two -NO ₂ oxygens) [1]	Important for binding affinity and solubility.

Synthesis and Reactivity

Plausible Synthetic Route

While multiple synthetic pathways exist for substituted nitroanilines, a common and logical approach involves the regioselective nitration of a halogenated precursor. The directing effects of the existing substituents are paramount. In this case, starting from 2-chloro-5-fluoroaniline, the nitration would be directed by the strongly activating amino group to the ortho and para positions. The para position is sterically unhindered, leading to the desired product.

Caption: Plausible synthesis via nitration of 2-chloro-5-fluoroaniline.

Core Reactivity Insights

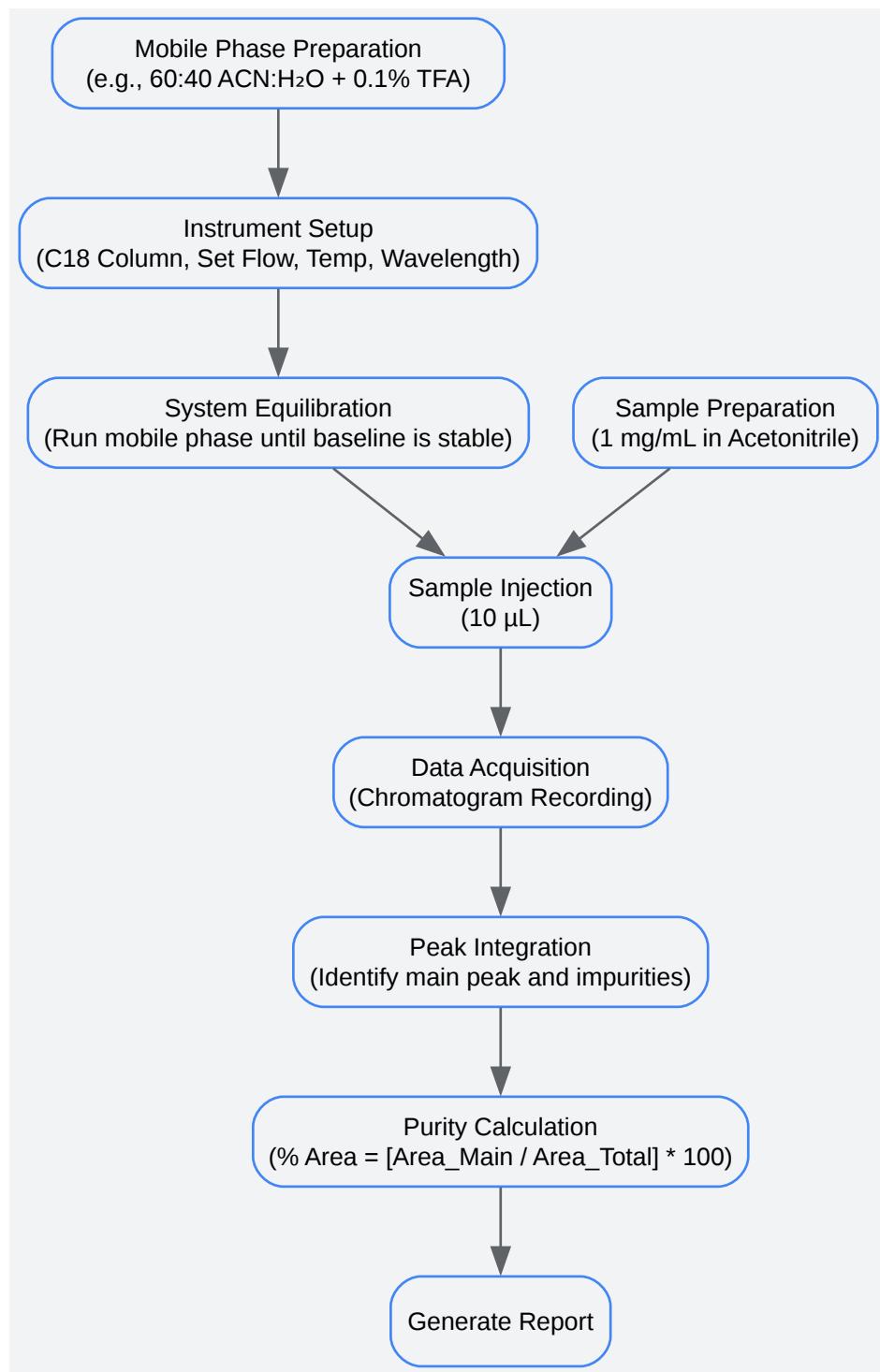
- Amino Group (-NH₂): This group is a nucleophilic center and a strong activating group for electrophilic aromatic substitution. It can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, other halogens via Sandmeyer reaction).
- Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_nAr). The nitro group can also be reduced to an amine, providing a route to diamine derivatives.
- Halogens (-Cl, -F): The chlorine atom is a potential leaving group in S_nAr reactions, especially when activated by the para-nitro group. The fluorine atom is also an excellent leaving group in S_nAr chemistry, often showing higher reactivity than chlorine. This dual halogenation offers differential reactivity for sequential substitution reactions.

Analytical Methodologies

Ensuring the purity and identity of key intermediates is non-negotiable in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Workflow for HPLC Purity Analysis

The following diagram outlines a self-validating workflow for determining the purity of a **2-Chloro-5-fluoro-4-nitroaniline** sample.



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Caption: Standard workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is based on established methods for analyzing similar chloro-nitroaniline compounds and represents a robust starting point for method development.[\[4\]](#)

Objective: To determine the purity of **2-Chloro-5-fluoro-4-nitroaniline** by percent area normalization.

1. Materials and Reagents:

- **2-Chloro-5-fluoro-4-nitroaniline** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade or ultrapure
- Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
- Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

- HPLC System: A standard system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% TFA.
 - Expertise Note: The organic modifier (ACN) is chosen for its elution strength with moderately polar analytes. The acidic modifier (TFA) protonates the aniline nitrogen, preventing peak tailing by ensuring a single ionic species and improving peak shape. For mass spectrometry (MS) detection, formic acid is preferred over TFA as it is less ion-suppressing.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

- Injection Volume: 10 μL

3. Procedure:

- Mobile Phase Preparation: Carefully measure and mix 600 mL of ACN, 400 mL of water, and 1 mL of TFA. Degas the solution using sonication or vacuum filtration.
- Standard/Sample Preparation: Accurately weigh approximately 10 mg of the **2-Chloro-5-fluoro-4-nitroaniline** sample and dissolve it in a 10 mL volumetric flask with acetonitrile to achieve a concentration of 1 mg/mL.
- System Equilibration: Install the C18 column and purge the system. Run the mobile phase through the entire system at the set flow rate until a stable, noise-free baseline is observed on the detector (~15-20 minutes).
- Analysis: Inject the prepared sample solution and run the chromatogram for a sufficient time (e.g., 10-15 minutes) to ensure all impurities have eluted.
- Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Safety and Handling

Proper handling of chemical intermediates is crucial for laboratory safety. The following information is derived from safety data for this and structurally related compounds.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P271: Use only outdoors or in a well-ventilated area.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from strong oxidizing agents and strong acids/bases.[5]
- Personal Protective Equipment (PPE): Use a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Applications in Research and Drug Development

2-Chloro-5-fluoro-4-nitroaniline is not typically an end-product but rather a versatile starting material. Its applications stem from the ability to selectively modify its functional groups.

- Pharmaceutical Synthesis: It serves as a precursor for more complex heterocyclic systems. The amino group can be acylated or used as a nucleophile to build larger scaffolds, while the nitro group can be reduced to open up new synthetic possibilities. It is a key intermediate for compounds with potential therapeutic applications.[7][8][9]
- Dye and Pigment Industry: Substituted anilines are foundational components in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with an appropriate partner can lead to the formation of highly colored compounds.[8][10]
- Agrochemicals: The unique electronic and structural features of this molecule can be incorporated into novel herbicides and pesticides.

By providing this detailed guide, we aim to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to effectively and safely utilize **2-Chloro-5-fluoro-4-nitroaniline** in their innovative work.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-5-fluoro-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597862#physical-and-chemical-properties-of-2-chloro-5-fluoro-4-nitroaniline>]

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